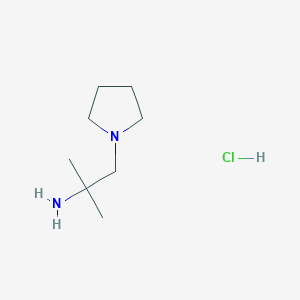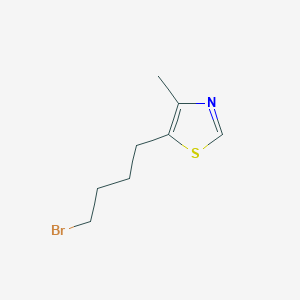
4-(3-Hydroxythian-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxythian-3-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₁₃NOS It features a benzonitrile group attached to a thian-3-yl ring, which is further substituted with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxythiophene with benzonitrile under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Hydroxythian-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
4-(3-Hydroxythian-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxythian-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzonitrile: Lacks the thian-3-yl ring, making it less complex.
3-Hydroxythiophene: Lacks the benzonitrile group, affecting its reactivity and applications.
Benzonitrile: Lacks both the hydroxyl and thian-3-yl groups, making it a simpler structure.
Uniqueness
4-(3-Hydroxythian-3-yl)benzonitrile is unique due to the presence of both the hydroxyl and thian-3-yl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
4-(3-hydroxythian-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-8-10-2-4-11(5-3-10)12(14)6-1-7-15-9-12/h2-5,14H,1,6-7,9H2 |
Clé InChI |
KLGCZVQVUJUOQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CSC1)(C2=CC=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)


![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)








